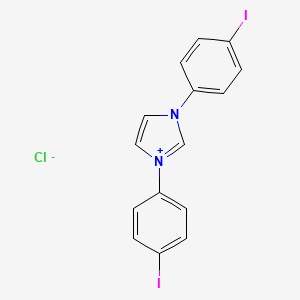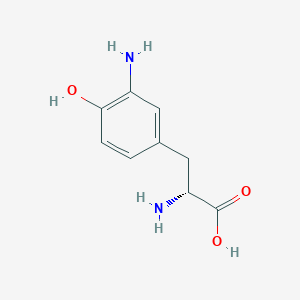![molecular formula C8H9NO B12957213 2,4-Dihydro-1H-benzo[d][1,3]oxazine CAS No. 59689-21-3](/img/structure/B12957213.png)
2,4-Dihydro-1H-benzo[d][1,3]oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dihydro-1H-benzo[d][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by a benzene ring fused to an oxazine ring, which contains both nitrogen and oxygen atoms. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydro-1H-benzo[d][1,3]oxazine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-aminophenol with formaldehyde under acidic conditions, leading to the formation of the oxazine ring . Another approach involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles. For instance, visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines has been reported as an efficient and environmentally friendly method . This method uses white light-emitting diodes (LEDs) and dimethyl sulfoxide (DMSO) as the solvent, with aerial oxygen serving as the oxidant.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dihydro-1H-benzo[d][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted oxazines and dihydro derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2,4-Dihydro-1H-benzo[d][1,3]oxazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4-Dihydro-1H-benzo[d][1,3]oxazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to cause a loss in mitochondrial membrane potential, leading to the activation of caspase-9 and -3, which cleave PARP-1. This process is accompanied by the activation of caspase-8, which is involved in the extrinsic apoptotic pathway . These actions contribute to its anticancer properties by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydro-2H-benzo[e][1,3]oxazine
- 4H-Benzo[d][1,3]oxazine
- 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine
Uniqueness: 2,4-Dihydro-1H-benzo[d][1,3]oxazine stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
59689-21-3 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C8H9NO/c1-2-4-8-7(3-1)5-10-6-9-8/h1-4,9H,5-6H2 |
InChI-Schlüssel |
DYXWBIIIQALDGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B12957135.png)






![Methyl 7-bromo-5-methyl-4-oxo-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B12957176.png)

![5-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-amine](/img/structure/B12957181.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B12957190.png)


